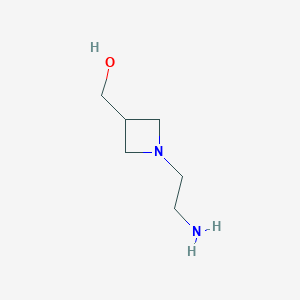![molecular formula C9H22ClN3O2S B1448732 [(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine hydrochloride CAS No. 1803583-28-9](/img/structure/B1448732.png)
[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
This compound, with its unique structure, plays a pivotal role in the design and synthesis of new drugs. Its sulfamoyl group and dimethylamine moiety can act as pharmacophores, interacting with biological targets to modulate their activity. Researchers utilize this compound to create novel molecules with potential therapeutic effects, particularly in the realm of central nervous system disorders and inflammation .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound is used to study enzyme inhibition. The amino and sulfamoyl groups can mimic the transition state of enzymatic reactions, helping to identify and design potent enzyme inhibitors. These studies are crucial for understanding disease mechanisms and developing drugs that can selectively target pathogenic enzymes .
Organic Chemistry: Building Block for Synthesis
As a versatile building block, this compound is employed in organic synthesis to construct complex molecules. Its reactive functional groups allow for selective transformations, enabling chemists to synthesize a wide array of derivatives with varied biological activities. This is particularly useful in the synthesis of α-amino ketones, which are valuable synthons in organic chemistry .
Analytical Chemistry: Reference Standards
In analytical chemistry, this compound serves as a reference standard due to its well-defined properties. It is used to calibrate instruments and validate analytical methods, ensuring the accuracy and reliability of chemical analyses. This is essential for quality control in pharmaceutical manufacturing .
Pharmacology: Pharmacokinetic and Pharmacodynamic Studies
Pharmacologists use this compound to conduct pharmacokinetic and pharmacodynamic studies. Its well-characterized structure allows for the investigation of absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its interactions with biological receptors, which are critical for drug development .
Material Science: Precursor for Advanced Materials
In material science, this compound is explored as a precursor for creating advanced materials. Its molecular structure can be incorporated into polymers or coatings, imparting desirable properties such as increased durability or specific interactions with other substances .
Toxicology: Safety and Risk Assessment
Toxicologists study this compound to assess its safety profile. By understanding its toxicological effects, researchers can evaluate the risks associated with exposure and establish safe handling practices. This information is vital for the development of drugs and chemicals that are both effective and safe .
Computational Chemistry: Molecular Modeling
Finally, in computational chemistry, this compound is used for molecular modeling. Its structure is analyzed using computational methods to predict its behavior in various environments, interactions with other molecules, and potential as a lead compound in drug discovery .
Safety and Hazards
Propriétés
IUPAC Name |
[2-amino-1-(dimethylsulfamoylamino)ethyl]cyclopentane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-9(7-10)8-5-3-4-6-8;/h8-9,11H,3-7,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKABBQPMNDLQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC(CN)C1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(5-Bromofuran-2-yl)methyl]-4,4-difluoropiperidine](/img/structure/B1448662.png)




![2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate](/img/structure/B1448670.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide](/img/structure/B1448672.png)